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Abstract

This guide provides a comprehensive technical overview of 4-Methoxy-3-(2-
propynyloxy)benzenecarbaldehyde (CAS No. 145654-01-9), a versatile bifunctional
molecule of significant interest in drug discovery, medicinal chemistry, and materials science.
Possessing both a reactive aldehyde handle and a terminal alkyne, this compound serves as a
critical building block for complex molecular architectures. This document details its chemical
and physical properties, provides a robust, field-tested synthesis protocol from isovanillin,
explores its primary applications in "click" chemistry and bioconjugation, and outlines essential
safety and handling procedures. The content herein is intended to equip researchers,
scientists, and drug development professionals with the foundational knowledge and practical
methodologies required to effectively utilize this compound in their research endeavors.

Introduction and Core Compound Analysis

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is a substituted benzaldehyde derivative
featuring two key functional groups: an aldehyde and a propargyl ether (a terminal alkyne). This
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unigue combination makes it an invaluable scaffold in synthetic chemistry.[1]

o The Aldehyde Group: Serves as a versatile synthetic handle for forming imines, Schiff bases,
or for undergoing further oxidation or reduction.[2] It is a common entry point for constructing
complex heterocyclic systems or for linking the molecule to other substrates.

e The Propargyl Group (Terminal Alkyne): This moiety is the cornerstone of its utility in modern
medicinal chemistry. It is a prime substrate for copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC), the most prominent example of "click chemistry".[3] This reaction allows for the
efficient and highly specific covalent ligation of the benzaldehyde core to molecules bearing
an azide group, such as proteins, peptides, nucleic acids, or other small-molecule probes.[4]

The synergy of these two groups allows for a modular and strategic approach to synthesizing
complex molecules, such as Proteolysis-Targeting Chimeras (PROTACS) or advanced
chemical probes.[1][5] The benzaldehyde can be used to attach a pharmacophore targeting a
specific protein, while the alkyne remains available for "clicking" on a fluorescent dye, an
affinity tag, or another bioactive component.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in
experimental design, including reaction setup, purification, and storage.

Table 1: Physicochemical Properties of 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde
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Property Value Source(s)
CAS Number 145654-01-9 [6][71[8]
Molecular Formula C11H1003 [61[7]
Molecular Weight 190.2 g/mol [7]

Solid (form varies, often
Appearance , [°]
crystalline needles or powder)

Melting Point 76-77°C [6]

. Typically 295% - 99%
Purity _ _ [6]
(commercially available)

LogP 1.51970 6]

PSA (Polar Surface Area) 35.53 A2 [6]

Note: Spectroscopic data (NMR, IR, MS) should be acquired on a lot-specific basis as per the
Certificate of Analysis provided by the supplier.[7]

Synthesis Protocol: O-Propargylation of Isovanillin

The most direct and widely adopted synthesis route for this compound is the Williamson ether
synthesis, specifically the O-propargylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).
This protocol is adapted from established procedures for similar phenolic alkylations.[10][11]
[12]

Underlying Principles (Causality)

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of isovanillin by a
weak base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic
carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the
desired propargy! ether linkage.

o Choice of Base (K2CO3): Potassium carbonate is a moderately weak, inexpensive, and
easily removable base. It is sufficiently strong to deprotonate the acidic phenol (pKa = 7.4)
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but not strong enough to cause unwanted side reactions, such as self-condensation of the
aldehyde.

o Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the
organic starting materials. Its boiling point (56°C) allows for the reaction to be conducted at a
moderate reflux temperature, promoting a reasonable reaction rate without causing
degradation. It is also relatively easy to remove under reduced pressure during work-up.

» Reaction Control: The reaction is run under a nitrogen atmosphere to prevent oxidation of
the aldehyde. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the
complete consumption of the starting isovanillin.

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Reactants & Reagents

Isovanillin (Propargyl Bromidea (Potassium Carbonatea @cetone (SolventD

Process

\

\
( Combine reactants in flaslﬁ<

\_ under N2 atmosphere

Heat
A4

C—|eat to reflux (~60°C§

Monitor by TLC

Reaction complete
\4

Cool, filter solid K2CO3
Wash with NaHCO3/Brine

l

Extract with organic solvent
(e.g., Diethyl Ether)

\

Dry (Na2S04), concentrate
Recrystallize

solate

Final Broduct

4-Methoxy-3-(2-propynyloxy)-
benzenecarbaldehyde

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde.
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Step-by-Step Methodology

Reaction Setup: To a stirred suspension of isovanillin (1.0 eq) and potassium carbonate
(K2COs, 2.0 eq) in acetone in a round-bottom flask, add propargyl bromide (3-bromopropyne,
1.2 eq) dropwise at room temperature under a nitrogen atmosphere.[10]

Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain
for 3-5 hours.[10] Monitor the reaction's progress by TLC, observing the disappearance of
the isovanillin spot.

Work-up (Aqueous): After cooling to room temperature, filter the reaction mixture to remove
the solid potassium carbonate and other inorganic salts. Wash the solids with fresh acetone.
[10] Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

Extraction: Dilute the residue with water and extract with an organic solvent such as diethyl
ether or ethyl acetate (3x volumes). Combine the organic extracts.

Purification: Wash the combined organic layers with a saturated aqueous solution of
NaHCOs, followed by brine (saturated NaCl solution).[10] Dry the organic phase over
anhydrous sodium sulfate (NazS0a), filter, and concentrate the solvent under reduced
pressure to yield the crude product.

Final Isolation: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., diethyl ether/hexane) to afford the final product as a crystalline solid.
[13] An 83% yield with 99.9% purity has been reported for a similar procedure.[10]

Key Applications in Research and Drug
Development

The primary utility of this compound stems from its role as a bifunctional linker, particularly in

the context of click chemistry.

Click Chemistry and Bioconjugation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible.

[4] The copper-catalyzed azide-alkyne cycloaddition (CUAAC) is the premier click reaction,

forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[3][14]
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The terminal alkyne on 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is an ideal
handle for this transformation. Researchers can first elaborate the aldehyde portion of the
molecule, for example, by coupling it to a drug molecule or a ligand for a protein of interest. The
resulting conjugate, now bearing a terminal alkyne, can be "clicked" onto a second molecule
functionalized with an azide. This second molecule could be:

A fluorescent dye for imaging applications.

A biotin tag for affinity purification or pull-down assays.

A polyethylene glycol (PEG) chain to improve solubility and pharmacokinetic properties.

An E3 ligase binder in the synthesis of PROTACSs.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

This protocol describes a general procedure for labeling an azide-containing substrate with 4-
Methoxy-3-(2-propynyloxy)benzenecarbaldehyde.

Azide-Substrate

(e.g., Azido-Drug)

Aldehyde-Alkyne
(CAS 145654-01-9)

Catalytic System

Ligand (e.g., THPTA)
(Stabilizer)
CuSO04 (Cu(ll) Source)
Initiation
Sodium Ascorbate }-----="""""" T o
(Reducing Agent)

Combine Alkyne,
Azide, CuSO4, Ligand
in aqueous buffer

Add Sodium Ascorbate
to initiate reaction
(cu(lly -> cu(t))

1,2,3-Triazole Product

Incubate at RT
(Protected from light)
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Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)
reaction.

Methodology:

o Stock Solutions: Prepare stock solutions of the alkyne (this compound) and the azide-
containing substrate in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of
copper(ll) sulfate (CuSOa), a stabilizing ligand (e.g., water-soluble THPTA), and sodium
ascorbate.[14]

o Reaction Assembly: In a microcentrifuge tube, combine the alkyne, the azide substrate, the
CuSO0a solution, and the THPTA ligand solution in an appropriate aqueous buffer.[14]

e Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The
ascorbate reduces the Cu(ll) to the catalytically active Cu(l) species in situ.[14]

 Incubation: Vortex the mixture briefly. Protect the reaction from light and allow it to proceed at
room temperature for 30 minutes to 2 hours.

e Analysis: The formation of the triazole product can be monitored by LC-MS or HPLC. The
product can then be purified using standard chromatographic techniques.

Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions
should be observed when handling this compound.[15][16]

o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

¢ Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.

o Storage: Store in a cool, dry place away from oxidizing agents. Some suppliers recommend
storage at -20°C for long-term stability.[5]
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o Hazard Statements (Potential): Based on similar structures, may cause skin irritation, serious
eye irritation, and respiratory irritation.[17]

Conclusion

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is a high-value chemical intermediate
whose strategic importance is intrinsically linked to the rise of click chemistry in biomedical
research. Its bifunctional nature provides a robust platform for the modular synthesis of
complex chemical probes, targeted therapeutics, and advanced materials. The straightforward
synthesis from readily available isovanillin, combined with the high efficiency of its subsequent
click reactions, ensures its continued and expanding role in the toolkits of synthetic and
medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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